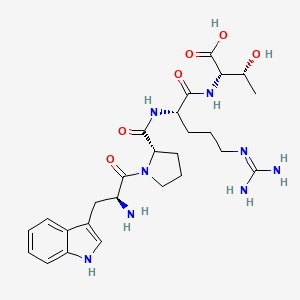
L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Teprotide was first synthesized in 1970 by Ondetti et al. The synthesis involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques . The process includes the coupling of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Industrial Production Methods
Industrial production of teprotide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Teprotide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .
Aplicaciones Científicas De Investigación
Teprotide has been extensively studied for its applications in various fields:
Mecanismo De Acción
Teprotide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, teprotide reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of teprotide include the active site of ACE, where it binds and prevents the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Captopril: Another ACE inhibitor developed from the structure of teprotide.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Uniqueness
Teprotide is unique due to its origin from snake venom and its role as the first ACE inhibitor to be studied extensively . Its structure served as a template for the development of more effective and orally active ACE inhibitors like captopril and enalapril .
Propiedades
Número CAS |
798540-92-8 |
|---|---|
Fórmula molecular |
C26H38N8O6 |
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H38N8O6/c1-14(35)21(25(39)40)33-22(36)19(8-4-10-30-26(28)29)32-23(37)20-9-5-11-34(20)24(38)17(27)12-15-13-31-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-21,31,35H,4-5,8-12,27H2,1H3,(H,32,37)(H,33,36)(H,39,40)(H4,28,29,30)/t14-,17+,19+,20+,21+/m1/s1 |
Clave InChI |
GLJOPXPEJFXTRD-KUJASMOPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


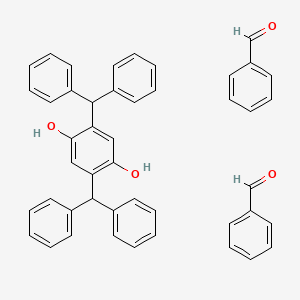

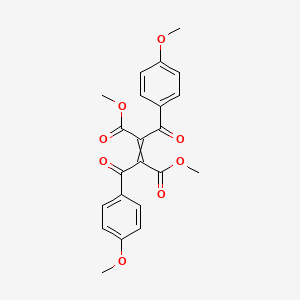
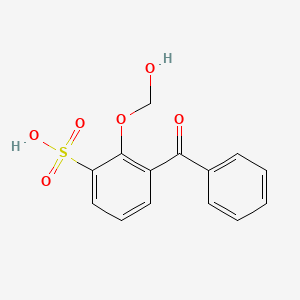

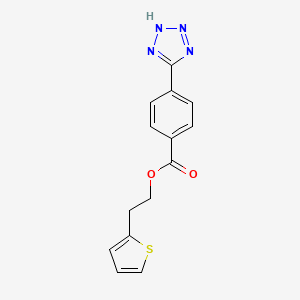
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
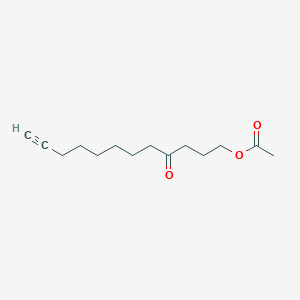
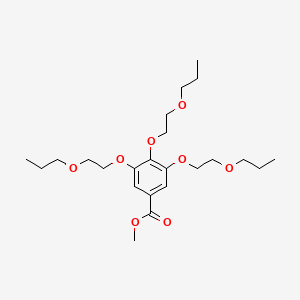

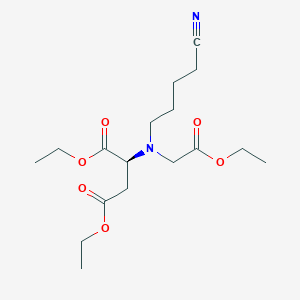

![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)
